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Compound of Interest

Compound Name:
4-Boc-1-Fmoc-2-piperazineacetic

acid

Cat. No.: B122556 Get Quote

CAS Number: 183742-34-9

A Bifunctional Linker for Advanced Drug Discovery and Peptide Synthesis

Introduction
4-Boc-1-Fmoc-2-piperazineacetic acid is a versatile heterobifunctional building block of

significant interest to researchers, scientists, and professionals in drug development. Its unique

structure, incorporating a piperazine core with two distinct and orthogonally protected nitrogen

atoms, positions it as a valuable tool in solid-phase peptide synthesis (SPPS), the construction

of peptidomimetics, and as a linker in complex molecules such as Proteolysis Targeting

Chimeras (PROTACs).

The piperazine scaffold is a privileged structure in medicinal chemistry, known for enhancing

the aqueous solubility and pharmacokinetic profile of drug candidates. The strategic placement

of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-

fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection and sequential

functionalization. This technical guide provides a comprehensive overview of the chemical

properties, applications, and general experimental protocols related to 4-Boc-1-Fmoc-2-
piperazineacetic acid.
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The key chemical and physical properties of 4-Boc-1-Fmoc-2-piperazineacetic acid are

summarized in the table below for easy reference.

Property Value

CAS Number 183742-34-9

Molecular Formula C₂₆H₃₀N₂O₆

Molecular Weight 466.53 g/mol

IUPAC Name
2-[4-(tert-butoxycarbonyl)-1-(9H-fluoren-9-

ylmethoxycarbonyl)piperazin-2-yl]acetic acid

Appearance Solid

Purity Typically ≥97%

Storage Temperature 2-8°C

Solubility
Soluble in organic solvents such as DMF and

DCM

Core Applications
The unique architecture of 4-Boc-1-Fmoc-2-piperazineacetic acid, with its orthogonal

protecting groups, makes it a highly valuable reagent in several areas of advanced chemical

synthesis.

Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based SPPS, this molecule can be incorporated into a peptide chain to introduce a

piperazine moiety. This can serve multiple purposes:

Conformational Constraint: The piperazine ring can act as a dipeptide mimic, introducing a

turn or specific conformation into the peptide backbone, which can enhance binding affinity

and biological activity.

Improved Stability: The introduction of a non-natural amino acid analogue can increase the

proteolytic stability of the peptide.
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Scaffold for Further Functionalization: The remaining protected nitrogen can be deprotected

and used as a handle for attaching other molecules, such as labels or cytotoxic drugs.

PROTACs and Linker Chemistry
PROTACs are heterobifunctional molecules that induce the degradation of a target protein.

They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected

by a linker. The piperazine moiety is a popular component of these linkers.[1] The use of

piperazine-containing linkers can:

Enhance Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at

physiological pH, increasing the overall water solubility of the PROTAC molecule.[2]

Introduce Rigidity: The cyclic nature of the piperazine ring can introduce a degree of

conformational rigidity to the linker, which can be crucial for optimal ternary complex

formation between the target protein, the PROTAC, and the E3 ligase.[2]

The orthogonal protecting groups of 4-Boc-1-Fmoc-2-piperazineacetic acid allow for the

sequential attachment of the target protein ligand and the E3 ligase ligand.

Experimental Protocols
While a specific, detailed synthesis protocol for 4-Boc-1-Fmoc-2-piperazineacetic acid is not

readily available in the public domain, the following sections provide general experimental

procedures for the key manipulations involving this class of compound.

General Protocol for Fmoc Deprotection in SPPS
This protocol outlines the removal of the Fmoc group to expose a free amine for subsequent

coupling reactions.

Materials:

Fmoc-protected peptide on solid support

20% piperidine in N,N-dimethylformamide (DMF)

DMF
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Dichloromethane (DCM)

Procedure:

Swell the resin-bound peptide in DMF for 30 minutes.

Drain the DMF.

Add the 20% piperidine in DMF solution to the resin.

Agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection

can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-

piperidine adduct.

Drain the piperidine solution.

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the

byproducts.

Wash the resin with DCM (3 times) and proceed to the next coupling step.

General Protocol for Coupling in SPPS
This protocol describes the coupling of an activated amino acid (or a molecule like 4-Boc-1-
Fmoc-2-piperazineacetic acid) to the deprotected amine on the solid support.

Materials:

Resin with a free amine

Fmoc-protected amino acid (or 4-Boc-1-Fmoc-2-piperazineacetic acid) (3 equivalents)

Coupling reagent, e.g., HATU (2.9 equivalents)

Base, e.g., N,N-diisopropylethylamine (DIPEA) (6 equivalents)

DMF

Procedure:
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In a separate vessel, dissolve the Fmoc-protected amino acid (or the piperazine derivative),

HATU, and DIPEA in DMF.

Allow the mixture to pre-activate for 5-10 minutes.

Add the activated amino acid solution to the resin.

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling

reaction can be monitored using a colorimetric test such as the Kaiser test.

Drain the coupling solution.

Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and

byproducts.

General Protocol for Boc Deprotection
This procedure is for the removal of the Boc protecting group, typically performed in solution

phase or at the final stage of a synthesis.

Materials:

Boc-protected compound

Trifluoroacetic acid (TFA)

DCM

Saturated sodium bicarbonate solution

Procedure:

Dissolve the Boc-protected compound in DCM.

Add an excess of TFA (e.g., 20-50% TFA in DCM).

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC

or LC-MS.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the excess acid and solvent.

Dissolve the residue in water and carefully basify with a saturated sodium bicarbonate

solution until the pH is >8.

Extract the aqueous layer with DCM (3 times).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to

obtain the deprotected product.

Visualizing Synthetic Strategies
The following diagrams, generated using Graphviz, illustrate the logical workflows and chemical

principles discussed.

Orthogonal deprotection strategies for Boc and Fmoc groups.
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Start with Resin-Bound Amino Acid (Fmoc-AA-Resin)

Fmoc Deprotection

20% Piperidine in DMF

Wash (DMF)

Coupling of 4-Boc-1-Fmoc-2-piperazineacetic acid

HATU, DIPEA in DMF

Wash (DMF, DCM)

Continue Peptide Elongation

Click to download full resolution via product page

Workflow for incorporating the piperazine unit in SPPS.
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Pathway 1

Pathway 24-Boc-1-Fmoc-2-piperazineacetic acid

Fmoc Deprotection
(Base)

Boc Deprotection
(Acid)

Couple POI Ligand Boc Deprotection
(Acid) Couple E3 Ligase Ligand PROTAC

Couple E3 Ligase Ligand Fmoc Deprotection
(Base) Couple POI Ligand PROTAC

Click to download full resolution via product page

Logical pathways for PROTAC synthesis.

Safety Information
It is important to handle 4-Boc-1-Fmoc-2-piperazineacetic acid with appropriate safety

precautions in a laboratory setting.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety

information.

Conclusion
4-Boc-1-Fmoc-2-piperazineacetic acid is a sophisticated and highly useful building block for

modern organic and medicinal chemistry. Its orthogonally protected nature provides chemists

with the flexibility to perform selective and sequential chemical transformations, making it an

invaluable tool for the synthesis of complex peptides, peptidomimetics, and PROTACs. The

ability to introduce a piperazine moiety with control over its substitution pattern allows for the
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fine-tuning of the physicochemical and pharmacological properties of the final molecules,

contributing to the development of novel therapeutics. This guide provides a foundational

understanding of its properties and applications for researchers at the forefront of drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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